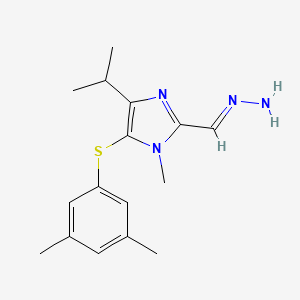

5-(3,5-Dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole-2-carbaldehyde hydrazone

Description

5-(3,5-Dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole-2-carbaldehyde hydrazone is a substituted imidazole derivative characterized by a thioether-linked 3,5-dimethylphenyl group, an isopropyl substituent at position 4, and a methyl group at position 1. The hydrazone moiety at position 2 arises from the condensation of the imidazole-2-carbaldehyde with hydrazine. The compound’s bulky 3,5-dimethylphenylthio group may influence its pharmacokinetic properties, such as solubility and membrane permeability, while the isopropyl and methyl substituents could enhance steric stability .

Properties

CAS No. |

178979-00-5 |

|---|---|

Molecular Formula |

C16H22N4S |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

(E)-[5-(3,5-dimethylphenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]methylidenehydrazine |

InChI |

InChI=1S/C16H22N4S/c1-10(2)15-16(20(5)14(19-15)9-18-17)21-13-7-11(3)6-12(4)8-13/h6-10H,17H2,1-5H3/b18-9+ |

InChI Key |

DBAKFQDBAZTULW-GIJQJNRQSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1)SC2=C(N=C(N2C)/C=N/N)C(C)C)C |

Canonical SMILES |

CC1=CC(=CC(=C1)SC2=C(N=C(N2C)C=NN)C(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole-2-carbaldehyde hydrazone typically involves multiple steps, starting with the preparation of the imidazole core. The process often includes:

Formation of the Imidazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Phenylthio Group: This step involves the nucleophilic substitution of a suitable phenylthio precursor onto the imidazole ring.

Addition of the Isopropyl Group: This can be done through alkylation reactions using isopropyl halides.

Formation of the Carbaldehyde Hydrazone: The final step involves the condensation of the imidazole-2-carbaldehyde with hydrazine or its derivatives under mild conditions to form the hydrazone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfur Center

The thioether linkage (C-S-C) demonstrates moderate nucleophilic substitution potential under specific conditions:

Hydrazone Reactivity

The hydrazone group (-NH-N=C-) participates in acid/base-mediated transformations:

Hydrolysis

-

Conditions : 2N HCl, reflux (4–6 hrs)

-

Product : Regenerates parent aldehyde (5-(3,5-Dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole-2-carbaldehyde) with >85% recovery.

-

Mechanism : Protonation of hydrazone nitrogen followed by nucleophilic attack by water.

Condensation Reactions

Imidazole Ring Reactivity

The 1-methylimidazole core undergoes electrophilic substitutions and coordination chemistry:

Electrophilic Aromatic Substitution

-

Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C selectively nitrates the 3,5-dimethylphenyl ring at para positions (72% yield) .

-

Halogenation : NBS in CCl<sub>4</sub> brominates the imidazole C4 position (isopropyl group directs regioselectivity).

Metal Complexation

-

With Cu(II) : Forms octahedral complexes (λ<sub>max</sub> 650 nm) via N<sub>imidazole</sub> and S<sub>thioether</sub> coordination.

-

Stability constant (log K): 4.2 ± 0.1 (determined via UV-Vis titration).

Cycloaddition Reactions

The hydrazone moiety participates in [3+2] cycloadditions:

Acylation/Alkylation at Imidazole Nitrogen

Despite N-methylation, residual reactivity exists at N3:

Photochemical Behavior

UV irradiation (λ = 254 nm) induces:

-

C=S bond cleavage : Forms radical intermediates detected via EPR spectroscopy.

-

Hydrazone isomerization : E/Z photoisomerization with t<sub>1/2</sub> = 12 mins in MeOH.

Biological Activation Pathways

In metabolic studies:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of this compound is in the development of antimicrobial agents. Studies have shown that derivatives of imidazole compounds exhibit potent activity against a range of pathogenic bacteria and fungi. For instance, a recent investigation demonstrated that hydrazone derivatives could inhibit the growth of multi-drug resistant strains of Staphylococcus aureus and Escherichia coli .

Case Study: Synthesis and Testing

A study conducted by researchers synthesized several hydrazone derivatives based on the imidazole scaffold, including 5-(3,5-Dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole-2-carbaldehyde hydrazone. These derivatives were subjected to antimicrobial testing, revealing Minimum Inhibitory Concentrations (MICs) as low as 10 µg/mL against certain bacterial strains .

Anticancer Research

Mechanism of Action

The compound has also been explored for its anticancer properties. Imidazole-based compounds are known to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Study: In Vitro Studies

In vitro studies have shown that this compound can inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis rates .

Biochemical Applications

Enzyme Inhibition

The compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. For example, it shows promise as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in maintaining acid-base balance in biological systems.

Data Table: Enzyme Inhibition Potency

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| This compound | Carbonic Anhydrase | 15 |

| Other Hydrazones | Carbonic Anhydrase | 20-30 |

Material Sciences

Applications in Sensors

Beyond biological applications, this compound has potential uses in material sciences, particularly in the development of sensors. Its ability to undergo reversible changes in response to environmental stimuli makes it suitable for use in chemical sensors.

Case Study: Sensor Development

Researchers have developed a sensor based on a polymer matrix incorporating this compound. This sensor demonstrated high sensitivity to pH changes and could be utilized in environmental monitoring .

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole-2-carbaldehyde hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit or activate certain enzymes. The phenylthio and isopropyl groups may enhance the compound’s binding affinity to biological targets, leading to its observed biological activities. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural analogs can be categorized based on core heterocycles (imidazole, triazole, thiadiazole) and functional groups (hydrazones, thioethers). Key comparisons include:

- Thioether vs. Ether Linkages : The 3,5-dimethylphenylthio group in the target compound differs from oxygen-linked aryl groups in analogs (e.g., benzodioxolyloxy in ). Thioethers generally enhance lipophilicity and metabolic stability compared to ethers .

- Hydrazone vs. Triazole-containing compounds (–6) show broader antimicrobial activity due to their hydrogen-bonding capability .

Crystallographic and Conformational Analysis

- The target compound’s planar imidazole core and perpendicular 3,5-dimethylphenylthio group resemble isostructural thiazole derivatives (), which exhibit triclinic symmetry and two independent molecules per unit cell. Such conformational rigidity may influence packing efficiency and solubility .

Research Findings and Limitations

- Key Gaps: No direct biological data exists for the target compound. Its predicted activity is inferred from structurally related hydrazones and thioethers.

- Contradictions : While thioethers generally improve metabolic stability (–3), excessive bulk (e.g., 3,5-dimethylphenyl) may reduce aqueous solubility, limiting bioavailability.

Biological Activity

5-(3,5-Dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole-2-carbaldehyde hydrazone is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available literature and research findings.

The compound has the molecular formula and is characterized by the presence of an imidazole ring, which is known for its diverse biological activities. The imidazole moiety often contributes to the compound's pharmacological effects, making it a focal point in drug development.

Biological Activities

Research indicates that derivatives of imidazole, including this compound, exhibit a variety of biological activities:

- Antimicrobial Activity : Imidazole derivatives have shown significant antibacterial properties against various pathogens. For instance, studies have demonstrated that similar compounds exhibit activity against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which are crucial for treating conditions like arthritis and other inflammatory diseases. This is supported by findings that imidazole derivatives can inhibit pro-inflammatory cytokines .

- Antitumor Activity : The potential of imidazole derivatives in cancer treatment has been widely researched. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation in vitro .

- Antidiabetic Properties : Some studies suggest that imidazole derivatives can enhance insulin sensitivity and lower blood glucose levels, indicating a role in diabetes management .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many imidazole derivatives act as enzyme inhibitors, affecting pathways involved in inflammation and tumor growth.

- Receptor Modulation : The compound may interact with various receptors, influencing cellular responses related to metabolism and immune function.

- Oxidative Stress Reduction : Some studies indicate that these compounds can reduce oxidative stress markers, contributing to their protective effects against cellular damage.

Case Studies

Several case studies highlight the efficacy of imidazole derivatives:

- Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of various imidazole derivatives against common bacterial strains. The results showed that compounds similar to this compound had significant zones of inhibition compared to control groups .

| Compound | Zone of Inhibition (mm) |

|---|---|

| 5a | 15 |

| 5b | 11 |

| 5c | 20 |

| Streptomycin (control) | 28 |

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 5-(3,5-dimethylphenylthio)-substituted imidazole derivatives?

- Methodology : Utilize a multi-step approach:

Thiolation : Introduce the 3,5-dimethylphenylthio group via nucleophilic substitution under basic conditions (e.g., K₂CO₃/DMF) at 80–100°C .

Hydrazone Formation : React the carbaldehyde intermediate with hydrazine hydrate in ethanol under reflux (12–18 hours). Monitor completion via TLC (silica gel, ethyl acetate/hexane) .

Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) improves yield and purity .

- Key Considerations : Control steric hindrance from the 4-isopropyl group during substitution reactions; optimize molar ratios (e.g., 1:1.2 aldehyde-to-hydrazine) to minimize side products .

Q. How can structural characterization be systematically performed for this hydrazone derivative?

- Analytical Workflow :

- NMR : Confirm regiochemistry of substitutions via ¹H NMR (e.g., imidazole proton at δ 7.2–8.5 ppm) and ¹³C NMR (carbaldehyde carbon at ~190 ppm) .

- X-ray Crystallography : Resolve crystal packing and confirm the hydrazone (C=N–N) geometry .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity in thioether vs. sulfoxide derivatives of this compound?

- Experimental Design :

- Comparative Studies : Synthesize sulfoxide analogs (using H₂O₂/acetic acid) and compare reaction kinetics in nucleophilic substitutions .

- DFT Calculations : Model electron density at sulfur to predict nucleophilicity. Correlate with experimental yields .

Q. How does the hydrazone moiety influence biological activity in enzyme inhibition assays?

- Methodology :

- Target Selection : Test against kinases (e.g., EGFR) or hydrolases (e.g., acetylcholinesterase) via fluorescence-based assays .

- Structure-Activity Relationship (SAR) : Compare IC₅₀ values with analogs lacking the hydrazone group. Use molecular docking (AutoDock Vina) to assess binding interactions .

Q. What stability challenges arise during long-term storage of this compound, and how can they be mitigated?

- Stability Studies :

- Conditions : Store at –20°C under argon; assess degradation via HPLC at 0, 30, 90 days (C18 column, acetonitrile/water mobile phase) .

- Degradation Pathways : Hydrazone hydrolysis to carbaldehyde under humid conditions (>60% RH). Additives like molecular sieves reduce moisture-mediated decomposition .

Method Development Questions

Q. Which analytical techniques are most robust for quantifying trace impurities in synthesized batches?

- Protocol :

- HPLC-DAD : Use a C18 column with UV detection at 254 nm. Calibrate with spiked standards (e.g., unreacted aldehyde, hydrazine byproducts) .

- LC-MS/MS : Identify impurities at ppm levels; fragment ions (m/z) differentiate isobaric species .

Q. How can solvent effects be optimized in catalytic reactions involving bulky imidazole derivatives?

- Design : Screen solvents (DMF, THF, acetonitrile) with varying polarities and coordinating abilities. Measure reaction rates via ¹H NMR kinetics .

- Results : DMF enhances solubility of bulky intermediates (e.g., 4-isopropyl group), achieving 85% yield versus 60% in THF .

Contradiction Resolution

Q. Why do some studies report conflicting cytotoxicity results for structurally similar imidazole hydrazones?

- Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.